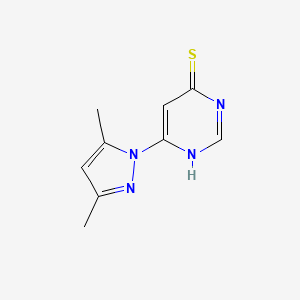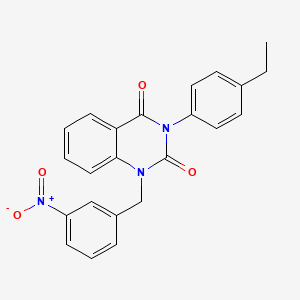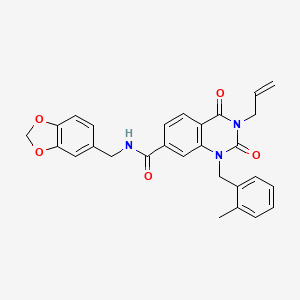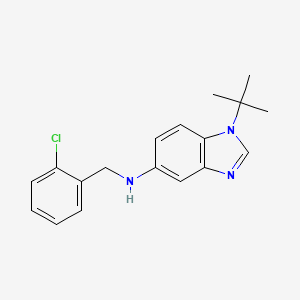![molecular formula C20H17ClN6OS B11439204 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea](/img/structure/B11439204.png)
3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazolopyrimidine moiety and the chlorophenyl group suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,6-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the triazolopyrimidine derivative with 2-chlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or the triazolopyrimidine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazolopyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The triazolopyrimidine moiety is known for its biological activity, and the compound could be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its structure suggests potential interactions with various biological targets, making it a candidate for further optimization and testing.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazolopyrimidine moiety could bind to specific sites on proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]urea: Similar structure but with a simpler sulfanyl group.
3-(2-Chlorophenyl)-1-[4-(triazolyl)phenyl]urea: Contains a triazole ring instead of the triazolopyrimidine moiety.
3-(2-Chlorophenyl)-1-[4-(pyrimidinyl)phenyl]urea: Contains a pyrimidine ring instead of the triazolopyrimidine moiety.
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea lies in its combination of functional groups, particularly the triazolopyrimidine moiety and the sulfanyl group. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN6OS |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]phenyl]urea |
InChI |
InChI=1S/C20H17ClN6OS/c1-12-13(2)24-19-22-11-23-27(19)18(12)29-15-9-7-14(8-10-15)25-20(28)26-17-6-4-3-5-16(17)21/h3-11H,1-2H3,(H2,25,26,28) |
InChI Key |
JJPPJKKNDOIRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)SC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11439122.png)
![7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11439128.png)
![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B11439131.png)
![2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B11439136.png)
![3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11439150.png)

![4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl acetate](/img/structure/B11439177.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11439187.png)
![3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11439191.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11439192.png)
![N-(3,4-dimethylphenyl)-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11439198.png)


